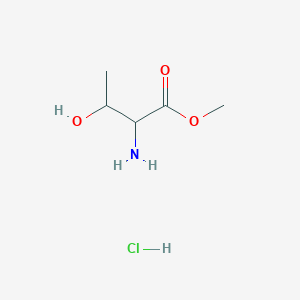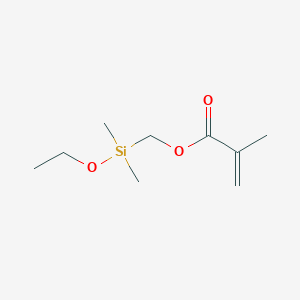
1-(3,4-difluorophenyl)-N-methylmethanamine
説明
The compound “1-(3,4-difluorophenyl)-N-methylmethanamine” is a derivative of the 3,4-difluorophenyl group. The 3,4-difluorophenyl group is a common moiety in many pharmaceutical compounds due to its ability to form stable aromatic systems .
Synthesis Analysis
While specific synthesis methods for “1-(3,4-difluorophenyl)-N-methylmethanamine” were not found, a related compound, “2-chloro-1-(3,4-difluorophenyl)ethanone”, has been synthesized using biocatalytic approaches .
科学的研究の応用
Application 1: Effects on Structural, Redox, and Magnetic Properties of Blatter Radicals
- Summary of Application : The study investigates the effects of difluorophenyl substituents on the structural, redox, and magnetic properties of Blatter radicals .
- Methods of Application : The radicals were prepared through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2. Their structure was confirmed by single-crystal X-ray diffraction .
- Results : The study found that spin density is mainly delocalized on the triazinyl moiety of the heterocycle. In crystals of the radicals, strong antiferromagnetic interactions are dominant .
Application 2: Bioreductive Production of (1S)-2-chloro-1-(3, 4-difluorophenyl) Ethanol
- Summary of Application : The study focuses on the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol, an intermediate for the drug ticagrelor .
- Methods of Application : An inventory of ketoreductases from Chryseobacterium sp. CA49 were rescreened, and ChKRED20 was found to catalyze the reduction of the ketone precursor with excellent stereoselectivity .
- Results : The mutant L205A was the best performer with a specific activity of 178 μmol/min/mg, ten times of that of the wild-type. Its kcat/Km increased by 15 times and half-life at 50°C increased by 70% .
Application 3: Biocatalytic Approaches for the Synthesis of Optically Pure Vic-Halohydrins
- Summary of Application : The study focuses on the biocatalytic synthesis of optically pure vic-halohydrins, which are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals .
- Methods of Application : Various enzymatic strategies were outlined for the production of enantiopure vic-halohydrins, including asymmetric reductions catalyzed by ketoreductases, kinetic resolution catalyzed using lipases or esterases, stereoselective biotransformation catalyzed by halohydrin dehalogenases, asymmetric hydroxylation catalyzed by cytochrome P450 monooxygenases, asymmetric dehalogenation catalyzed by haloalkane dehalogenases, and aldehyde condensation catalyzed by aldolases .
- Results : The study highlighted recent advances in biocatalytic production of enantiopure vic-halohydrins and provided guidance for efficient preparation of enantiopure vic-halohydrins .
Application 4: Highly Enantioselective Bioreduction of 1-(3,4-difluorophenyl)-3
- Summary of Application : The study focuses on the biocatalytic reduction of a ketone, intermediate in the synthesis of platelet inhibiting drug ticagrelor .
- Methods of Application : Sixteen different microorganisms were screened for the bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one .
- Results : A simple, highly effective and economical whole-cell mediated process was developed .
Application 5: Synthesis of Optically Pure Vic-Halohydrins
- Summary of Application : The study focuses on the biocatalytic synthesis of optically pure vic-halohydrins, which are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals .
- Methods of Application : Various enzymatic strategies were outlined for the production of enantiopure vic-halohydrins, including asymmetric reductions catalyzed by ketoreductases, kinetic resolution catalyzed using lipases or esterases, stereoselective biotransformation catalyzed by halohydrin dehalogenases, asymmetric hydroxylation catalyzed by cytochrome P450 monooxygenases, asymmetric dehalogenation catalyzed by haloalkane dehalogenases, and aldehyde condensation catalyzed by aldolases .
- Results : The study highlighted recent advances in biocatalytic production of enantiopure vic-halohydrins and provided guidance for efficient preparation of enantiopure vic-halohydrins .
Application 6: Mass Spectrum Analysis of 3’,4’-Difluoroacetophenone
- Summary of Application : The study focuses on the mass spectrum analysis of 3’,4’-Difluoroacetophenone .
- Methods of Application : The compound was analyzed using electron ionization mass spectrometry .
- Results : The mass spectrum of the compound was obtained, providing valuable data for the identification and characterization of the compound .
特性
IUPAC Name |
1-(3,4-difluorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNUIVWEFIBTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588185 | |
| Record name | 1-(3,4-Difluorophenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorophenyl)-N-methylmethanamine | |
CAS RN |
748124-46-1 | |
| Record name | 3,4-Difluoro-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=748124-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Difluorophenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(3,4-difluorophenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



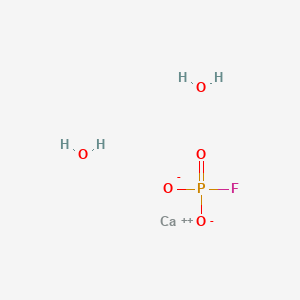
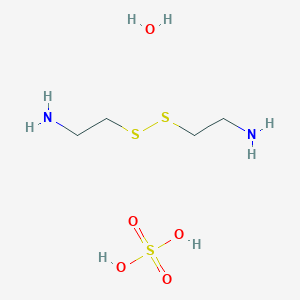
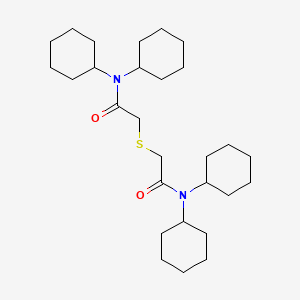
![2,3-Bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1591468.png)
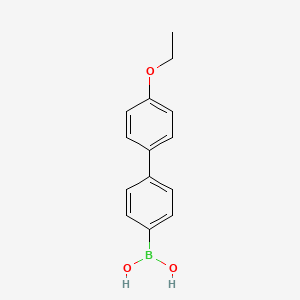
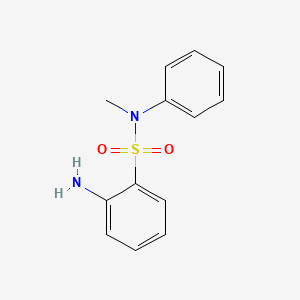

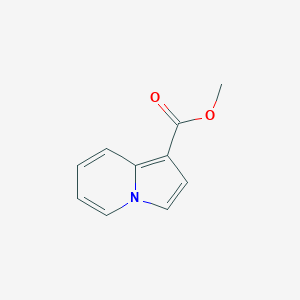
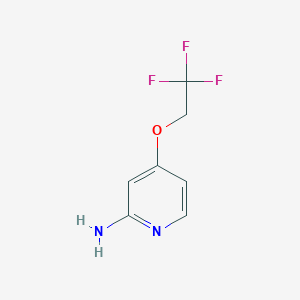
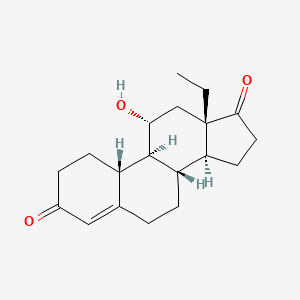
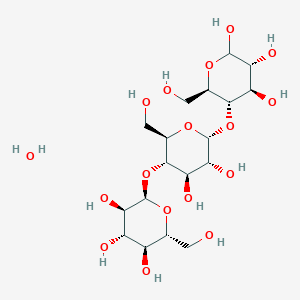
![[Arg8]-Vasotocin acetate salt](/img/structure/B1591483.png)
